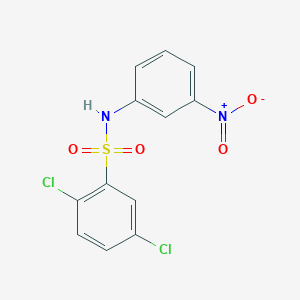

2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-8-4-5-11(14)12(6-8)21(19,20)15-9-2-1-3-10(7-9)16(17)18/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUSYPCMGUFLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353267 | |

| Record name | ST50690457 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61072-86-4 | |

| Record name | ST50690457 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloro N 3 Nitrophenyl Benzenesulfonamide and Its Analogues

Retrosynthetic Analysis of 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward disconnection at the sulfonamide (S-N) bond. This primary disconnection points to two key precursor intermediates: 2,5-dichlorobenzenesulfonyl chloride and 3-nitroaniline. This approach simplifies the synthesis into two main stages: the preparation of the individual precursors and their subsequent coupling.

Optimized Reaction Conditions for N-Sulfonylation Protocols

The formation of the sulfonamide linkage is typically achieved through the reaction of a sulfonyl chloride with an amine. For the synthesis of this compound, this involves the N-sulfonylation of 3-nitroaniline with 2,5-dichlorobenzenesulfonyl chloride. The reaction is generally carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

While specific optimized conditions for this exact transformation are not extensively reported in the literature, a general and effective protocol can be adapted from the synthesis of analogous compounds, such as 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide. nih.gov This procedure typically involves dissolving the aniline derivative in a non-polar organic solvent like dichloromethane. The sulfonyl chloride is then added to this solution, and the reaction is stirred at room temperature. A tertiary amine base, such as triethylamine, is used to maintain a slightly alkaline pH (8-9), which facilitates the reaction and scavenges the HCl produced. The reaction progress can be monitored by thin-layer chromatography (TLC).

| Parameter | Optimized Condition | Reference |

| Solvent | Dichloromethane | nih.gov |

| Base | Triethylamine | nih.gov |

| Temperature | Room Temperature | nih.gov |

| pH | 8-9 | nih.gov |

Synthesis of Precursor Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Synthesis of 2,5-dichlorobenzenesulfonyl chloride

This intermediate is synthesized from 1,4-dichlorobenzene through an electrophilic aromatic substitution reaction with chlorosulfuric acid. The reaction is typically carried out at elevated temperatures (around 150 °C), followed by quenching in ice water to precipitate the product. This method has been reported to yield the desired sulfonyl chloride in good yields (approximately 85%). nih.gov

| Starting Material | Reagent | Temperature | Yield | Reference |

| 1,4-Dichlorobenzene | Chlorosulfuric Acid | 150 °C | 85% | nih.gov |

Synthesis of 3-nitroaniline

3-Nitroaniline can be prepared on a commercial scale through the selective reduction of one of the nitro groups of 1,3-dinitrobenzene. scispace.com A common method for this transformation is the Zinin reaction, which utilizes sodium sulfide or hydrogen sulfide as the reducing agent. scispace.com Another laboratory-scale preparation involves the reduction of m-dinitrobenzene using sodium sulfide nonahydrate in an aqueous solution heated to approximately 85°C. researchgate.net The reaction is monitored, and upon completion, the mixture is cooled to precipitate the 3-nitroaniline, which can be further purified by recrystallization from boiling water. researchgate.net

| Starting Material | Reducing Agent | Solvent | Temperature | Reference |

| 1,3-Dinitrobenzene | Sodium Sulfide (Na₂S·9H₂O) | Water | 85 °C | researchgate.net |

| 1,3-Dinitrobenzene | Hydrogen Sulfide | Not specified | Not specified | scispace.com |

Strategies for Diversity-Oriented Synthesis of Related this compound Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy to generate libraries of structurally diverse small molecules for screening in drug discovery and materials science. scispace.comcam.ac.uk Applying DOS principles to the this compound scaffold can lead to the creation of a wide range of analogues with potentially varied biological activities or material properties.

Key strategies for diversifying this scaffold include:

Variation of the Aniline Component: A wide array of substituted anilines can be used in place of 3-nitroaniline. This allows for the introduction of different functional groups at various positions on the N-phenyl ring, leading to a large library of analogues. The synthesis of 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide is a prime example of this approach. nih.gov

Modification of the Benzenesulfonyl Chloride Moiety: While this article focuses on the 2,5-dichloro substitution pattern, other dichlorinated or polysubstituted benzenesulfonyl chlorides can be synthesized and used as starting materials. This would generate analogues with different substitution patterns on the benzenesulfonamide (B165840) ring.

Post-Synthesis Modification: The nitro group on the this compound scaffold provides a handle for further chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions to create a new generation of diverse compounds.

Advanced Purification and Yield Optimization Techniques in the Synthesis of this compound

Achieving high purity and maximizing the yield of this compound are crucial for its application.

Purification Techniques:

Work-up Procedure: After the N-sulfonylation reaction, a standard work-up involves adjusting the pH to acidic conditions (pH 1-2) with an acid like 1M HCl. nih.gov This protonates any unreacted amine and facilitates the separation of the desired sulfonamide product into the organic layer during extraction.

Recrystallization: The crude product obtained after solvent evaporation can be purified by recrystallization. A suitable solvent system needs to be determined empirically, but a common approach for sulfonamides is to use a polar solvent like acetonitrile or an alcohol-water mixture. google.comgoogle.com Slow cooling of the saturated solution can lead to the formation of well-defined crystals of high purity.

Chromatography: For highly pure samples or for separating closely related impurities, column chromatography is a valuable technique. researchgate.net Normal-phase silica gel chromatography with a suitable eluent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) can effectively separate the target compound from byproducts. researchgate.net Other advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative-scale purification. scispace.com

Yield Optimization:

Stoichiometry of Reactants: Careful control of the stoichiometry of 2,5-dichlorobenzenesulfonyl chloride and 3-nitroaniline is essential. Using a slight excess of one reactant might be necessary to drive the reaction to completion, but this should be optimized to minimize purification challenges.

Reaction Time and Temperature: Monitoring the reaction by TLC allows for the determination of the optimal reaction time. While the reaction is often performed at room temperature, gentle heating might be necessary in some cases to increase the reaction rate, though this could also lead to the formation of side products.

Crystallization Conditions: Optimizing the recrystallization process, including the choice of solvent, cooling rate, and seeding, can significantly impact the recovery of the pure product.

In Vitro Biological Evaluation of 2,5 Dichloro N 3 Nitrophenyl Benzenesulfonamide and Its Derivatives

Antimicrobial Activity Assessments (In Vitro)

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus)

The arylsulfonamide chemical structure is a recognized scaffold in the development of antifungal agents. Research into novel arylsulfonamides has demonstrated their potential efficacy against a range of pathogenic Candida species. mdpi.com Studies on various sulfa drugs have also shown activity against clinical isolates of Aspergillus fumigatus. nih.govjsmm.org

One study investigated a series of sulfonamide-based compounds for their effects against American Type Culture Collection (ATCC) and clinical strains of C. albicans, C. parapsilosis, and C. glabrata. mdpi.com The results indicated that certain derivatives possessed fungistatic activity, inhibiting the visible growth of the fungi at various concentrations. mdpi.com For instance, some compounds showed activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 1 mg/mL against tested strains. mdpi.com Further modifications of a hit compound led to derivatives with fungicidal effects against specific strains like Candida glabrata. mdpi.com

Similarly, investigations into the in vitro susceptibility of A. fumigatus to sulfa drugs revealed that activity is medium-dependent, with synthetic media providing a better environment for assessing inhibitory concentrations. jsmm.org In these studies, sulfaphenazole (B1682705) demonstrated the highest activity against A. fumigatus, with MIC values recorded at 64 μg/ml. jsmm.org This highlights the potential of the broader sulfonamide class as a source for antifungal drug discovery. nih.govjsmm.org

Table 1: Representative Antifungal Activity of Sulfonamide Derivatives This table presents illustrative data for the broader class of sulfonamide compounds against key pathogenic fungi.

| Compound Class | Fungal Species | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Arylsulfonamide Derivative | Candida albicans | 0.125 - 1 mg/mL | mdpi.com |

| Arylsulfonamide Derivative | Candida glabrata | 0.250 - 1 mg/mL | mdpi.com |

| Sulfaphenazole | Aspergillus fumigatus | 64 µg/mL | jsmm.org |

| Sulfamethoxazole | Aspergillus fumigatus | 32 - 128 µg/mL | jsmm.org |

Antitubercular Activity against Mycobacterium tuberculosis Strains

Arylsulfonamides have been identified as possessing whole-cell activity against Mycobacterium tuberculosis (M. tuberculosis). researchgate.net Research has confirmed that specific molecules within this class show activity against both extracellular and intracellular bacilli, making them relevant for further investigation. researchgate.net The activity of these compounds has been measured against strains derived from H37Rv, a commonly studied laboratory strain of M. tuberculosis. researchgate.net

The search for new antitubercular agents is critical due to the rise of drug-resistant strains. mdpi.com While many known drugs have been screened for anti-tuberculosis properties, novel scaffolds are continuously being explored. nih.gov The mechanism for some related nitro-aromatic compounds involves activation by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide. nih.gov Although the precise mechanism for 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide is not detailed, the demonstrated activity of the arylsulfonamide class suggests it is a promising area for the development of new treatments. researchgate.net

Table 2: Antitubercular Activity of a Representative Arylsulfonamide This table shows activity against different states of M. tuberculosis.

| Compound Class | Target | Activity Metric | Reference |

|---|---|---|---|

| Arylsulfonamide | Extracellular M. tuberculosis | Confirmed Whole-Cell Activity | researchgate.net |

| Arylsulfonamide | Intracellular M. tuberculosis (in THP-1 cells) | Confirmed Whole-Cell Activity | researchgate.net |

Antiproliferative and Cytotoxicity Studies (In Vitro Cell Lines)

Screening against Diverse Human Cancer Cell Lines (e.g., Breast (MDA-MB-231, MCF-7), Lung, Colon, Leukemia, Melanoma (IGR39), Hepatocellular Carcinoma (HepG2))

Benzenesulfonamide (B165840) derivatives have demonstrated significant potential as anti-proliferative agents against various human cancer cell lines. immunopathol.com Studies have shown that these compounds can effectively inhibit the proliferation of lung cancer cells (A549). immunopathol.com The cytotoxic effects of these derivatives are multifaceted, involving diverse mechanisms that target cancer cell viability. immunopathol.com

While specific data for this compound against a broad panel of cell lines is not extensively detailed in the provided sources, related structures have been evaluated. For example, other dichlorinated compounds have shown potent anti-tumor activities against both androgen-dependent (LNCaP) and androgen-independent (PC-3, DU-145) prostate cancer cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, various compounds are routinely tested on cell lines such as the hepatocellular carcinoma line HepG2 to assess cytotoxicity. researchgate.netmdpi.com The anti-proliferative activity of novel compounds has also been demonstrated against breast cancer cell lines like MDA-MB-231. researchgate.net These findings underscore the potential of the broader chemical class to which this compound belongs as a foundation for developing new anti-cancer agents. immunopathol.comnih.gov

Table 3: Representative Antiproliferative Activity of Dichlorinated Compounds and Benzenesulfonamides This table provides examples of the cytotoxic potential of related compound classes against various cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Activity Metric (IC50) | Reference |

|---|---|---|---|---|

| Benzenesulfonamide Derivatives | A549 | Lung | Significant Inhibition | immunopathol.com |

| Dichloro-naphthoquinone | LNCaP | Prostate (Androgen-Dependent) | 1 µM | nih.gov |

| Dichloro-naphthoquinone | PC-3 | Prostate (Androgen-Independent) | 1.5 µM | nih.gov |

| Dichloro-naphthoquinone | DU-145 | Prostate (Androgen-Independent) | 3 µM | nih.gov |

Mechanistic Insights from Cell Cycle Analysis in Response to this compound

The anti-proliferative effects of cytotoxic compounds are often linked to their ability to disrupt the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. For instance, some anti-cancer agents have been shown to arrest cells in the G1 phase of the cell cycle. nih.gov This prevents the cell from entering the S phase (DNA synthesis), thereby halting proliferation. Western blot analysis can validate these findings by showing changes in the levels of key cell cycle regulatory proteins. nih.gov While direct studies on this compound were not found, other dichlorinated compounds have demonstrated the ability to inhibit cell cycle progression in prostate cancer cell lines in a time-dependent manner. nih.gov This suggests a potential mechanism of action for this class of compounds.

Apoptosis Induction Pathways in Cancer Cells

A primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. nih.govnih.gov This process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes. The activation of caspase-3, caspase-8, and caspase-9 is a hallmark of apoptosis. mdpi.come-century.us

Studies on various cytotoxic compounds demonstrate common features of apoptosis induction. This includes the upregulation of pro-apoptotic proteins like Bax and key mediators such as p53 and p21, along with the downregulation of anti-apoptotic proteins like Bcl-2α. nih.govmdpi.com For example, the compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide was found to induce apoptosis in leukemia cells by modulating these very proteins. nih.gov The induction of apoptosis by cytotoxic agents can be confirmed through methods like flow cytometry and ELISA-based assays. nih.gov It is a plausible mechanism of action for this compound, consistent with the activity of other cytotoxic molecules. ijbiotech.com

Autophagy Modulation by this compound

Autophagy is a cellular "self-eating" process that degrades and recycles cellular components to maintain homeostasis. researchgate.net In the context of cancer, autophagy plays a complex, dual role. nih.govnih.gov In early stages, it can act as a tumor suppressor by removing damaged organelles and preventing genomic instability. researchgate.net However, in established tumors, autophagy can function as a pro-survival mechanism, helping cancer cells withstand metabolic stress, hypoxia, and the effects of chemotherapy. nih.govmdpi.com

Therefore, the modulation of autophagy is a key therapeutic strategy. nih.gov Some anticancer treatments induce "protective autophagy," which contributes to chemoresistance. mdpi.com In such cases, inhibiting autophagy can enhance the efficacy of the treatment and promote apoptotic cell death. nih.gov Conversely, in some contexts, the induction of autophagy can lead to autophagic cell death or trigger apoptosis. mdpi.com Studies have shown that some compounds can induce autophagy-dependent apoptosis in breast cancer cells. mdpi.com The specific role of this compound in modulating autophagy has not been detailed, but it represents a critical area for understanding its full mechanism of action as a potential anti-cancer agent.

Based on a comprehensive search of available scientific literature, there is no specific in vitro research data for the compound This compound corresponding to the requested sections on anti-inflammatory, immunomodulatory, antioxidant, and antiparasitic effects.

The studies and data necessary to populate the following sections of the requested article are not present in published scientific findings:

Antiparasitic Activity Screening (In Vitro)

There is no published information on the screening of this compound for activity against any parasitic organisms.

While the broader class of benzenesulfonamides is known to possess a wide range of biological activities, generating an article with detailed, data-driven content as requested is not possible without specific research on the target molecule. To ensure scientific accuracy and avoid speculation, the article cannot be written.

Activity against Protozoan Parasites (e.g., Plasmodium falciparum, Leishmania donovani, Trypanosoma brucei, Trypanosoma cruzi)

There is no available published data concerning the in vitro activity of this compound against the protozoan parasites Plasmodium falciparum, the causative agent of malaria; Leishmania donovani, which causes visceral leishmaniasis; Trypanosoma brucei, the agent of African trypanosomiasis (sleeping sickness); or Trypanosoma cruzi, which leads to Chagas disease. Consequently, metrics such as the half-maximal inhibitory concentration (IC50) for this specific compound against these parasites are not available.

Below is an illustrative data table, which remains unpopulated due to the absence of specific research findings.

Table 1: In Vitro Activity of this compound against Protozoan Parasites

| Parasite Species | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Plasmodium falciparum | Data not available | Data not available | Data not available |

| Leishmania donovani | Data not available | Data not available | Data not available |

| Trypanosoma brucei | Data not available | Data not available | Data not available |

| Trypanosoma cruzi | Data not available | Data not available | Data not available |

Activity against Helminth Parasites

Similarly, a thorough search of scientific databases and literature reveals no studies on the in vitro evaluation of this compound against any species of helminth parasites. Therefore, its potential as an anthelmintic agent remains unevaluated and unknown.

Table 2: In Vitro Activity of this compound against Helminth Parasites

| Parasite Species | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Not Applicable | Data not available | Data not available | Data not available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,5 Dichloro N 3 Nitrophenyl Benzenesulfonamide Derivatives

Impact of Substituents on Benzenesulfonamide (B165840) Core Activity Profile

The benzenesulfonamide core is a foundational scaffold in medicinal chemistry, and its biological activity is highly tunable through the introduction of various substituents. The sulfonamide linker itself is critical to the activity of many derivatives. nih.gov The nature of the substituents on the phenyl ring of the benzenesulfonamide core significantly influences the compound's electronic properties and its interaction with target enzymes.

Research on a broad range of benzenesulfonamide inhibitors has shown that the "tails," or substituent groups, extending from the core scaffold play a crucial role in determining potency and isoform selectivity. nih.gov These groups interact with various regions within the active site of a target protein, and subtle changes can lead to dramatic shifts in inhibitory profile. nih.gov For instance, in the context of carbonic anhydrase (CA) inhibition, the substitution pattern on the benzenesulfonamide ring is a key determinant of affinity for different CA isoforms.

Studies on biphenyl-4-sulfonamides targeting carbonic anhydrases have demonstrated how different terminal functional groups affect potency. The replacement of a nitro group with an amino group, or an ester with a carboxylic acid, can alter the inhibition constants (Kᵢ) by an order of magnitude or more, depending on the specific isoform being targeted (hCA I, II, IX, XIV). acs.org This highlights the nuanced role of substituents in fine-tuning the electronic and steric profile of the molecule for selective target engagement.

Below is a data table illustrating the effect of different substituents on the inhibitory activity of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound | Substituent (R) | Target Isoform | Inhibition Constant (Kᵢ, nM) |

|---|---|---|---|

| Derivative A | -NO₂ | hCA IX | 9.8 |

| Derivative B | -NH₂ | hCA IX | 25.3 |

| Derivative C | -COOCH₃ | hCA XIV | 0.65 |

| Derivative D | -COOH | hCA XIV | 0.81 |

| Derivative E | -NO₂ | hCA XIV | 0.78 |

| Derivative F | -NH₂ | hCA XIV | 0.51 |

This table is generated based on data from related benzenesulfonamide series to illustrate SAR principles. acs.org

Role of Dichloro Substitution Pattern on Biological Efficacy

The position of halogen atoms on the benzenesulfonamide core is a critical determinant of the molecule's three-dimensional conformation and its ability to fit within a target's binding pocket. The 2,5-dichloro pattern imposes specific steric and electronic constraints that influence biological efficacy. While the 2,4-dichloro substitution pattern is more commonly reported in active compounds such as the PPARγ modulator INT131 nih.gov and various anticancer agents nih.gov, analysis of the 2,5-dichloro pattern provides insight into its unique structural impact.

The 2,5-dichloro substitution results in a significantly different orientation of the phenyl rings compared to the 2,4-dichloro pattern. nih.govnih.gov This conformational variance can be pivotal for biological activity, as it determines how the molecule is presented to the amino acid residues of a binding site. The chlorine atoms contribute to the hydrophobic character of the ring and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. Substitutions at the 2-position, in particular, have been noted to aid in tighter packing within the binding pocket. nih.gov

| Compound | Substitution Pattern | Dihedral Angle (between rings) | C-S-N-C Torsion Angle |

|---|---|---|---|

| 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide | 2,5-dichloro | 76.62° | -51.4° |

| 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide | 2,4-dichloro | 68.6° | -60.2° |

Significance of Nitrophenyl Moiety Modifications for Potency and Selectivity

The N-(3-nitrophenyl) portion of the molecule plays a vital role in anchoring the compound within the target's active site and contributes significantly to potency and selectivity. The nitro group is a strong electron-withdrawing group, which modulates the pKa of the sulfonamide N-H group and can participate in hydrogen bonding or polar interactions. The 'meta' position of the nitro group directs its influence to a specific region of space.

Modifications to this ring system are a key strategy in lead optimization. Studies on related benzamide (B126) inhibitors of α-glucosidase and α-amylase have shown that the presence and position of both electron-donating (e.g., -CH₃) and electron-withdrawing (-NO₂) groups on the N-phenyl ring are highly favorable for inhibitory activity. nih.gov For example, a compound with a 2-CH₃-5-NO₂ substitution pattern on the N-phenyl ring was found to be the most active in its series, suggesting that a combination of steric bulk and electronic effects is crucial for optimal binding. nih.gov The improved activity was attributed to more extensive hydrophobic and electrostatic interactions with key residues in the enzyme's active site. nih.gov

The strategic placement of substituents on the N-phenyl ring can enhance hydrophobic interactions (pi-pi stacking, pi-alkyl) and electrostatic interactions, leading to a significant increase in inhibitory potential. nih.gov Replacing the nitro group with other functionalities, such as an amino group, can have varied effects depending on the specific target, underscoring its role in determining selectivity. acs.org

| Compound Derivative | Substituent (R) on N-phenyl ring | α-glucosidase IC₅₀ (µM) | α-amylase IC₅₀ (µM) |

|---|---|---|---|

| 5c | -CH₃ | 1.71 | 1.58 |

| 5n | 2-CH₃-3-NO₂ | 1.45 | 1.39 |

| 5o | 2-CH₃-5-NO₂ | 0.31 | 0.45 |

| 5p | 2-CH₃-4-NO₂ | 1.49 | 1.42 |

This table is based on data for a series of N-phenyl-benzamide derivatives, illustrating the impact of N-phenyl substitution on enzyme inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.com For the this compound series, a QSAR model would be invaluable for predicting the activity of novel derivatives and guiding the synthesis of more potent and selective compounds.

Developing a QSAR model for this series would involve several key steps. First, a training set of synthesized derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) would be established. nih.gov Next, a variety of molecular descriptors would be calculated for each molecule. These descriptors quantify physicochemical properties such as:

Electronic properties: Hammett constants, dipole moment, partial atomic charges.

Steric properties: Molar refractivity, van der Waals volume, specific topological indices.

Hydrophobic properties: LogP (partition coefficient), solvent-accessible surface area.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links the most relevant descriptors to the biological activity. medcraveonline.comnih.gov A robust QSAR model is characterized by high correlation coefficients (R²) and strong predictive power, which is assessed through internal and external validation using a separate test set of compounds. medcraveonline.com Such a model could reveal, for example, that activity is positively correlated with the hydrophobicity of a substituent at a certain position and negatively correlated with its steric bulk, providing clear guidance for future drug design.

Pharmacophore Modeling for Target-Specific Interactions

Pharmacophore modeling is a powerful computational tool that defines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. dergipark.org.tr A pharmacophore model for the this compound series would abstract the key molecular interaction points from the chemical structure.

Based on the core structure and known interactions of benzenesulfonamides with various targets, a hypothetical pharmacophore model would likely include the following features:

Two Hydrogen Bond Acceptors: Corresponding to the two oxygen atoms of the sulfonyl (-SO₂) group.

One Hydrogen Bond Donor: The hydrogen atom on the sulfonamide nitrogen (-NH-).

Two Aromatic/Hydrophobic Regions: One representing the 2,5-dichlorinated phenyl ring and the other representing the 3-nitrophenyl ring.

The 3D arrangement of these features, including the distances and angles between them, constitutes the pharmacophore hypothesis. science.gov This model can be generated either in a ligand-based manner, by superimposing several active compounds of the series, or in a structure-based manner, if the crystal structure of the target protein with a bound ligand is available. dergipark.org.tr

Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that possess the required features and are therefore likely to be active. dergipark.org.tr It can also be used to guide the design of new derivatives, ensuring that proposed modifications retain the essential pharmacophoric features required for target binding.

Mechanistic Elucidation of 2,5 Dichloro N 3 Nitrophenyl Benzenesulfonamide at the Molecular and Cellular Level

Target Identification and Validation Through Proteomic Approaches

The initial step in elucidating the mechanism of action for 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide involves identifying its direct molecular targets within the cell. Proteomic techniques are instrumental in achieving this by analyzing the entire protein complement of a cell or tissue. nih.govfrontiersin.org Methodologies such as chemical proteomics, which utilizes chemical probes based on the compound's structure, can be employed to isolate and identify interacting proteins. mdpi.com

One common strategy is the use of affinity chromatography, where the compound is immobilized on a solid support to "capture" its binding partners from cell lysates. frontiersin.org These captured proteins are then identified using mass spectrometry. mdpi.com Another approach is activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of enzymes that are targeted by the compound.

Furthermore, quantitative proteomic techniques, like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can compare the protein expression profiles of cells treated with the compound to untreated cells. mdpi.com Significant changes in the abundance of specific proteins upon treatment can suggest potential direct targets or downstream effectors of the compound. These proteomic-based methods provide a global view of the protein interactions and expression changes, offering crucial insights into the potential biological targets of this compound.

Analysis of Gene Expression Profiles (Transcriptomics) in Response to Compound Treatment

Following the identification of potential protein targets, transcriptomics is employed to understand the broader cellular response to this compound. This is achieved by analyzing the complete set of RNA transcripts (the transcriptome) in a cell at a given time. Techniques such as microarray analysis and RNA sequencing (RNA-Seq) are used to measure the expression levels of thousands of genes simultaneously.

By comparing the gene expression profiles of cells treated with the compound to control cells, researchers can identify genes that are significantly up- or downregulated. This information provides a comprehensive picture of the cellular pathways and biological processes that are affected by the compound's activity. For instance, if genes involved in a particular signaling pathway are consistently altered, it provides strong evidence for the compound's influence on that pathway. This transcriptomic data, when integrated with proteomic findings, offers a more complete understanding of the compound's mechanism of action.

Protein-Ligand Interaction Studies (e.g., SPR, MST, ITC)

Once potential protein targets are identified, it is crucial to validate and characterize the direct physical interaction between this compound and these proteins. Several biophysical techniques are available for this purpose, each providing unique insights into the binding event. xantec.comnicoyalife.comreichertspr.com

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of a ligand (the compound) to a protein immobilized on a sensor surface in real-time. xantec.comreichertspr.com This allows for the determination of key kinetic parameters such as the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. biorxiv.org

Microscale Thermophoresis (MST) is another powerful technique for quantifying biomolecular interactions in solution. xantec.comreichertspr.comnih.gov It measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. nicoyalife.comreichertspr.comnih.gov MST is highly sensitive, requires small sample amounts, and can be used in complex biological liquids. xantec.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when a compound binds to its target protein. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nicoyalife.com

These techniques are essential for confirming a direct interaction and quantifying the binding affinity, which are critical steps in validating a protein as a genuine target of this compound.

Table 1: Comparison of Biophysical Techniques for Protein-Ligand Interaction Analysis

| Technique | Principle | Key Parameters Measured | Advantages |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. xantec.comreichertspr.com | KD, kon, koff | Label-free, real-time kinetics. xantec.comreichertspr.com |

| Microscale Thermophoresis (MST) | Measures changes in molecular movement in a temperature gradient upon binding. nicoyalife.comreichertspr.comnih.gov | KD | Low sample consumption, works in complex solutions. xantec.comnih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. nicoyalife.com | KD, ΔH, ΔS, stoichiometry | Label-free, provides full thermodynamic profile. nicoyalife.com |

Cellular Uptake and Intracellular Localization Studies

Understanding how this compound enters cells and where it accumulates is vital for interpreting its biological effects. Cellular uptake and intracellular localization studies are performed to track the compound's journey within the cell.

Fluorescence microscopy is a common method used for these studies. This often involves synthesizing a fluorescently labeled version of the compound. Live-cell imaging can then be used to monitor the uptake and distribution of the fluorescent analog in real-time. Co-localization studies, using fluorescent dyes or antibodies that specifically mark different organelles (e.g., mitochondria, nucleus, endoplasmic reticulum), can reveal the specific subcellular compartments where the compound accumulates. This information is crucial for identifying the potential sites of action and understanding how the compound reaches its molecular targets.

Impact on Cellular Signaling Pathways (e.g., Wnt/β-catenin cascade, Western Blot, ELISA)

Many bioactive compounds exert their effects by modulating cellular signaling pathways. Based on the known activities of other sulfonamide-containing compounds, a key pathway of interest for this compound is the Wnt/β-catenin signaling cascade. nih.govmdpi.com This pathway is crucial in development and is often dysregulated in diseases like cancer. nih.govnih.gov

The effect of the compound on the Wnt/β-catenin pathway can be investigated using several molecular biology techniques. Western Blot analysis can be used to measure the protein levels of key components of the pathway, such as β-catenin, and its downstream targets like c-Myc and Cyclin D1. mdpi.com An increase in the active form of β-catenin in the nucleus would suggest an activation of the pathway, while a decrease would indicate inhibition.

Table 2: Techniques for Analyzing Cellular Signaling Pathways

| Technique | Principle | Information Obtained |

|---|---|---|

| Western Blot | Separates proteins by size and detects specific proteins using antibodies. | Changes in the expression levels of key signaling proteins. |

| ELISA | Uses antibodies to quantify the amount of a specific protein in a sample. nih.govbio-rad-antibodies.com | Concentration of signaling molecules (e.g., cytokines, growth factors). nih.gov |

| Reporter Gene Assay | Measures the activity of a specific signaling pathway by linking it to the expression of a reporter gene. | Functional readout of pathway activation or inhibition. |

Mitochondrial Dysfunction and Oxidative Stress Induction

Mitochondria are central to cellular metabolism and are also a primary source of reactive oxygen species (ROS). nih.gov Mitochondrial dysfunction is implicated in a wide range of cellular pathologies. The potential for this compound to induce mitochondrial dysfunction and oxidative stress is a critical aspect of its mechanistic elucidation.

Several assays can be employed to assess mitochondrial health. The mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function, can be measured using fluorescent dyes like JC-1 or TMRM. A decrease in ΔΨm is indicative of mitochondrial depolarization and dysfunction. Oxygen consumption rates (OCR) can be measured to assess the activity of the electron transport chain.

The induction of oxidative stress can be quantified by measuring the levels of intracellular ROS using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). nih.gov Furthermore, the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and the extent of oxidative damage to lipids, proteins, and DNA can be measured to provide a comprehensive assessment of the compound's impact on cellular redox balance. mdpi.com An imbalance favoring oxidants signifies a state of oxidative stress. mdpi.commdpi.com

Computational Chemistry and Molecular Modeling Approaches for 2,5 Dichloro N 3 Nitrophenyl Benzenesulfonamide

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a protein.

While specific docking studies for 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide are not extensively detailed in publicly available literature, research on structurally related sulfonamides suggests several potential protein targets. tandfonline.comnih.gov Benzenesulfonamide (B165840) derivatives have been investigated as inhibitors for various enzymes, including α-glucosidase, α-amylase, and different human carbonic anhydrase isoforms. nih.gov

A typical molecular docking study for this compound would involve preparing the 3D structure of the ligand and docking it into the crystal structures of selected target proteins. The simulation predicts binding affinity, typically expressed in kcal/mol, and identifies key molecular interactions. For instance, the sulfonamide group is known to form hydrogen bonds and coordinate with metal ions (like zinc in carbonic anhydrases), while the dichlorophenyl and nitrophenyl rings can engage in hydrophobic and π-π stacking interactions with amino acid residues in the binding pocket.

Table 1: Illustrative Molecular Docking Results for this compound with Potential Biological Targets This table is a representative example of typical data generated from molecular docking simulations and is not based on published experimental results for this specific compound.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| α-Glucosidase (e.g., 3A4A) | -9.1 | Asp215, Glu277, Arg442 | Hydrogen Bond, Hydrophobic |

| α-Amylase (e.g., 1B2Y) | -8.5 | Asp197, Glu233, His305 | Hydrogen Bond, π-Alkyl |

| Carbonic Anhydrase II (e.g., 2ABE) | -7.8 | His94, His96, His119, Thr199, Zn731 | Metal Coordination, Hydrogen Bond |

Molecular Dynamics (MD) Simulations to Elucidate Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the dynamic stability of the ligand-protein complex over time. An MD simulation models the atomic motions of the system, providing a more realistic representation of the binding event in a simulated physiological environment.

For this compound, an MD simulation of its complex with a high-affinity target (identified through docking) would be run for a duration typically ranging from 50 to 200 nanoseconds. The stability of the complex is evaluated by analyzing trajectories for parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable complex is indicated by a low and converging RMSD value, suggesting that the ligand remains securely within the binding pocket. nih.gov Further analysis can reveal the persistence of key hydrogen bonds and other interactions throughout the simulation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT calculations can provide deep insights into its intrinsic chemical nature.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict regions of the molecule that are rich or deficient in electrons, which is critical for understanding non-covalent interactions. chemrxiv.org The presence of electron-withdrawing groups like the chlorine atoms and the nitro group is expected to significantly influence the electronic properties and reactivity of the compound. mdpi.com

Table 2: Representative Electronic Properties of this compound Predicted by DFT This table represents typical parameters obtained from DFT calculations and is for illustrative purposes.

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | 4.2 Debye | Molecular polarity |

In Silico Prediction of ADMET Properties (Excluding Clinical Implications)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these pharmacokinetic parameters from molecular structure alone.

These models predict how well a compound might be absorbed into the bloodstream. Key parameters include human intestinal absorption (HIA) and Caco-2 cell permeability. frontiersin.org Predictions are also guided by physicochemical properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, often evaluated against frameworks like Lipinski's Rule of Five. nih.gov For this compound, models would likely predict moderate to good intestinal absorption based on its structural features.

Distribution models predict how a compound spreads throughout the body's fluids and tissues. Important predicted parameters include the extent of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free compound available to act on its target. BBB penetration is a critical factor for drugs targeting the central nervous system. Given its structure, the compound is likely to exhibit significant plasma protein binding.

In silico metabolic stability models predict the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. These models can identify which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize the compound and can also predict whether the compound might act as an inhibitor of these enzymes. researchgate.net Identifying potential sites of metabolism on the molecule can guide chemical modifications to improve its metabolic stability and half-life.

Table 3: Summary of Predicted ADMET Properties for this compound This table contains representative data from in silico ADMET prediction tools and does not reflect clinical or experimental findings.

| ADMET Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High (>90%) | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Likely to cross intestinal barrier |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to enter the central nervous system |

| Plasma Protein Binding (PPB) | High (>90%) | High binding to plasma proteins |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 |

Excretion Pathway Predictions for this compound

Computational toxicology offers a suite of tools for predicting the metabolic fate and excretion pathways of novel chemical entities like this compound, thereby reducing the reliance on animal testing. nih.govnih.gov These in silico models are built upon our understanding of xenobiotic metabolism, which primarily involves Phase I and Phase II enzymatic reactions.

Phase I reactions, mediated largely by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. nih.gov For this compound, potential Phase I metabolic transformations could include hydroxylation of the aromatic rings or reduction of the nitro group. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion. nih.gov Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Predictive models for excretion pathways often employ a combination of approaches:

Rule-based systems: These are expert systems that contain a knowledge base of known metabolic transformations. nih.gov Software like MetaDrug can utilize these rules to predict the likely metabolites of a parent compound by applying a series of biotransformation rules. nih.govresearchgate.net For instance, the presence of a nitroaromatic group in this compound would trigger rules related to nitroreduction.

Quantitative Structure-Activity Relationship (QSAR) models: These models establish a mathematical relationship between the chemical structure of a molecule and its metabolic fate. nih.gov By analyzing large datasets of compounds with known metabolic profiles, QSAR models can predict which enzymes are likely to metabolize a new compound and the potential sites of metabolism.

Protein-ligand docking: This method simulates the interaction between the compound and the active site of metabolic enzymes like CYPs. nih.gov By predicting the binding affinity and orientation of this compound within the enzyme's active site, it is possible to infer its susceptibility to metabolism by that enzyme.

The ultimate goal of these predictions is to generate a comprehensive metabolic map for the compound, detailing the potential metabolites and the enzymes involved in their formation. This information is crucial for anticipating the clearance rate of the compound and identifying any potentially toxic metabolites. The primary routes of excretion for the resulting water-soluble metabolites are typically via urine and feces.

In Silico Toxicity Prediction (Excluding Clinical Outcomes) for this compound

In silico toxicology plays a pivotal role in the early identification of potential hazards associated with new chemical compounds, without the need for extensive experimental testing. nih.govfrontiersin.org For this compound, a nitroaromatic compound, various computational models can be employed to predict its potential toxicity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicity prediction. mdpi.com These models are developed by correlating the structural features of a large set of chemicals with their known toxicological effects. For nitroaromatic compounds, QSAR models have been successfully developed to predict acute toxicity, often expressed as the LD50 (the dose lethal to 50% of a test population). mdpi.com

A study on the in silico prediction of the toxicity of nitroaromatic compounds utilized an ensemble learning QSAR approach, which combines multiple models to improve predictive accuracy. mdpi.com This study highlighted several molecular descriptors that are influential in predicting the toxicity of this class of compounds.

Table 1: Key Molecular Descriptors in QSAR Models for Nitroaromatic Compound Toxicity

| Descriptor Type | Descriptor Name | Influence on Toxicity | Rationale |

| Electronic | GATS2v | Positive | Related to the distribution of charge and polarizability, which can influence interactions with biological macromolecules. |

| Topological | RDF060s | Positive | Describes the radial distribution of atoms, which can be related to the molecule's shape and ability to fit into receptor sites. |

| Structural | O-059 | Positive | A fragment-based descriptor that indicates the presence of specific oxygen-containing functional groups, which can be involved in toxic mechanisms. |

| Physicochemical | P_VSA_LogP_3 | Complex | A descriptor that combines van der Waals surface area and the octanol-water partition coefficient (LogP), influencing both bioavailability and interaction with cellular membranes. |

This interactive table is based on research findings on the in silico prediction of toxicity for nitroaromatic compounds. mdpi.com

By calculating these and other relevant descriptors for this compound, its potential toxicity can be estimated. It is important to note that these predictions are probabilistic and serve as a guide for further experimental investigation.

Other in silico approaches for toxicity prediction include the use of structural alerts, which are specific molecular substructures known to be associated with toxicity. frontiersin.org For example, the presence of the nitroaromatic group itself can be considered a structural alert for potential genotoxicity.

Virtual Screening for Novel this compound Analogues

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govdovepress.com This approach can be used to identify novel analogues of this compound with potentially improved or novel biological activities.

The process of virtual screening typically involves the following steps:

Target Selection and Preparation: A biological target, such as an enzyme or receptor, is chosen. A three-dimensional structure of the target is obtained, either from experimental methods like X-ray crystallography or through homology modeling.

Compound Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, natural products, or synthetically feasible molecules.

Molecular Docking: Each compound in the library is computationally "docked" into the binding site of the target protein. nih.gov Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other criteria, such as the formation of favorable interactions with key amino acid residues in the binding site.

Hit Selection and Experimental Validation: The top-ranked compounds, known as "hits," are selected for experimental testing to confirm their biological activity.

For the discovery of novel analogues of this compound, a virtual screening campaign could be designed to search for compounds that bind to a target of interest. The benzenesulfonamide scaffold is a common feature in many biologically active molecules, and virtual screening has been successfully used to identify novel inhibitors with this core structure.

Table 2: Example of a Virtual Screening Campaign for Benzenesulfonamide Analogues

| Step | Description |

| Target | A specific enzyme or receptor of interest. |

| Compound Library | A database of commercially available or synthetically accessible benzenesulfonamide derivatives. |

| Docking Software | A program such as AutoDock Vina or Glide is used to perform the molecular docking. |

| Scoring Function | A mathematical function that estimates the binding affinity of the docked compounds. |

| Hit Criteria | Compounds with a high predicted binding affinity and favorable interactions with the target protein are selected as hits. |

This interactive table outlines the general steps involved in a virtual screening campaign to identify novel benzenesulfonamide analogues.

By modifying the substituents on the dichlorophenyl and nitrophenyl rings of this compound, it is possible to explore a vast chemical space and identify novel analogues with desired properties. Virtual screening provides a time- and cost-effective approach to navigate this chemical space and prioritize the most promising candidates for synthesis and experimental evaluation. dovepress.com

Advanced Characterization Techniques and Analytical Methodologies for Research of 2,5 Dichloro N 3 Nitrophenyl Benzenesulfonamide

Spectroscopic Methods for Purity and Structural Integrity

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity assessment of synthesized compounds. High-Resolution Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction provide complementary information to build a complete picture of the molecule's identity and conformation.

High-Resolution Nuclear Magnetic Resonance (NMR)

High-Resolution NMR spectroscopy is a primary tool for determining the molecular structure of a compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide can be established. While specific spectral data for this compound is not widely published, the expected spectrum would feature distinct aromatic signals corresponding to the protons on both the 2,5-dichlorophenyl and the 3-nitrophenyl rings, along with a characteristic signal for the sulfonamide N-H proton.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to accurately determine the elemental composition of this compound by measuring its mass-to-charge ratio to a very high degree of accuracy. This technique provides strong evidence for the compound's chemical formula, C₁₂H₈Cl₂N₂O₄S. The theoretical exact mass can be calculated and compared against the experimentally measured value, with a minimal mass error (typically <5 ppm) confirming the compound's identity and purity.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction offers the most definitive structural information by mapping the precise atomic positions in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related dichlorobenzenesulfonamide derivatives provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govnih.govresearchgate.net

For instance, studies on compounds like 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide and N-(2,5-Dichlorophenyl)benzenesulfonamide reveal key structural features that are likely shared with the target compound. nih.govresearchgate.net These include the dihedral angle between the two aromatic rings and the conformation of the C—S—N—C linkage. nih.gov In similar structures, the bond angle at the sulfur atom is typically distorted tetrahedral, with the O=S=O angle being the largest. nih.gov Intermolecular forces, such as hydrogen bonds involving the sulfonamide N-H group and sulfonyl oxygens, often dictate the crystal packing, leading to the formation of structural motifs like chains or dimers. nih.govresearchgate.net

| Parameter | 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide nih.gov | N-(2,5-Dichlorophenyl)benzenesulfonamide researchgate.net | 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide nih.gov |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂S | C₁₂H₉Cl₂NO₂S | C₁₄H₁₃Cl₂NO₂S |

| Molecular Weight | 316.19 | 302.16 | 330.21 |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁/n | Pbca |

| a (Å) | 9.0361 (10) | 9.595 (1) | 13.0069 (11) |

| b (Å) | 11.6937 (11) | 14.188 (2) | 10.0775 (9) |

| c (Å) | 13.6904 (15) | 10.424 (1) | 22.408 (2) |

| β (°) ** | 100.588 (3) | 114.42 (2) | 90 |

| Volume (ų) ** | 1422.0 (3) | 1292.1 (3) | 2937.2 (4) |

| Dihedral Angle (Rings) | 76.62 (10)° | 73.3 (1)° | 62.21 (7)° |

| C-S-N-C Torsion Angle | -51.4 (2)° | 66.4 (2)° | 60.22 (17)° |

This table presents crystallographic data for compounds structurally related to this compound to illustrate typical structural parameters.

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

To understand the behavior of this compound in a biological context, such as in cell culture experiments, it is essential to accurately quantify its concentration in complex samples like cell lysates. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.comnih.gov

An LC-MS/MS method separates the target compound from other cellular components using high-performance liquid chromatography (HPLC) before detection by a tandem mass spectrometer. lcms.cz The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the ionized molecule of the compound) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from the biological matrix. nih.gov

Developing a quantitative method requires careful optimization of several parameters:

Sample Preparation: Efficient extraction of the compound from cell lysates while removing interfering substances like proteins and lipids.

Chromatography: Selection of an appropriate column and mobile phase to achieve good peak shape and separation from matrix components.

Mass Spectrometry: Optimization of ionization source parameters and selection of specific, high-intensity MRM transitions for the analyte and an internal standard.

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the target analyte, affecting accuracy and precision. nih.gov This effect must be carefully evaluated and mitigated, often through the use of a stable isotope-labeled internal standard.

| Parameter | Description |

| LC System | Ultra-High Performance Liquid Chromatography (U-HPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for sulfonamides |

| MRM Transition (Hypothetical) | Precursor Ion (m/z) → Product Ion (m/z) for this compound |

| Internal Standard | Stable isotope-labeled analogue of the analyte |

This table outlines typical parameters for a hypothetical LC-MS/MS method for the quantitative analysis of the target compound in cell lysates.

Thermal Analysis for Stability Research

Thermal analysis techniques are employed to evaluate the stability of this compound under various temperatures, providing critical information for its storage and handling during research. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods used.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis identifies the temperature at which the compound begins to decompose. A TGA thermogram showing minimal mass loss up to a high temperature indicates good thermal stability, which is crucial for ensuring the compound's integrity during experiments that may require heating.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-state phase transitions. The DSC profile provides the melting point of the compound, which is a key indicator of its purity. Sharp, well-defined melting endotherms are characteristic of pure crystalline substances. This data is vital for establishing appropriate conditions for storage and use in research protocols.

| Analysis | Parameter | Typical Result | Significance |

| TGA | Onset of Decomposition (Tonset) | > 200 °C | Indicates the temperature limit for thermal stability. |

| DSC | Melting Point (Tm) | Sharp endothermic peak | A narrow melting range suggests high purity. |

| DSC | Glass Transition (Tg) | Not observed for crystalline solid | Indicates the physical state (crystalline vs. amorphous). |

This table presents hypothetical but representative thermal analysis data for a stable, crystalline research compound like this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Studies

Understanding how this compound interacts with its biological targets (e.g., proteins) is fundamental to its research application. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time.

In a typical SPR experiment, a protein target is immobilized on a sensor chip surface. A solution containing this compound (the analyte) is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal.

This real-time monitoring allows for the determination of key kinetic and affinity parameters:

Association Rate Constant (kₐ): The rate at which the compound binds to its target.

Dissociation Rate Constant (kₑ): The rate at which the compound-target complex breaks apart.

Equilibrium Dissociation Constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ to kₐ. A lower Kₑ value indicates a higher binding affinity.

The data obtained from SPR analysis is crucial for characterizing the compound's interaction with its target, providing insights into its mechanism of action and guiding further research.

| Kinetic Parameter | Symbol | Representative Value | Unit | Description |

| Association Rate | kₐ | 1 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate | kₑ | 1 x 10⁻³ | s⁻¹ | Rate of complex decay |

| Affinity Constant | Kₑ | 10 | nM | Measure of binding strength (kₑ/kₐ) |

This table provides a hypothetical dataset from an SPR analysis, illustrating the kinetic and affinity parameters that characterize the binding of the target compound to a protein.

Potential Role of 2,5 Dichloro N 3 Nitrophenyl Benzenesulfonamide As a Chemical Probe or Lead Compound

Development as a Tool for Biological Pathway Elucidation

A thorough review of scientific literature reveals a lack of specific studies on the development of 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide as a chemical probe for the elucidation of biological pathways. While the broader class of sulfonamides has been explored for various biological activities, dedicated research to characterize this particular compound's interactions with specific cellular targets and its utility in pathway analysis is not publicly available at this time. The identification of a specific biological target would be the first step in its potential development as a chemical probe.

Scaffold Optimization for Enhanced Potency and Selectivity

Currently, there are no published research findings detailing the scaffold optimization of this compound to enhance its potency and selectivity. Such studies typically follow the identification of initial biological activity. For related compounds, such as other substituted benzenesulfonamides, medicinal chemistry campaigns have been undertaken to explore structure-activity relationships (SAR). For instance, the biological activity of a positional isomer, 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide, was evaluated for its effects on perfusion pressure and coronary resistance, where it did not show significant activity in that particular assay. cerradopub.com.br This highlights the importance of substituent positioning on the biological effects of this class of compounds.

The synthesis of structurally related analogues like 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide and 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide has been reported, indicating that the core scaffold is synthetically tractable and amenable to modification. nih.govnih.gov Future optimization efforts for this compound would likely involve systematic modifications of the dichlorinated benzene (B151609) ring and the nitrophenyl moiety to probe for interactions with potential biological targets.

Potential for Prodrug Design Strategies

While no specific prodrugs of this compound have been developed, the inherent chemical functionalities of the molecule lend themselves to established prodrug design strategies. The sulfonamide nitrogen, for instance, can be a key handle for modification. Prodrug approaches for sulfonamides often aim to mask the acidic proton to alter physicochemical properties such as solubility or membrane permeability.

One potential strategy could involve N-acylation or the attachment of a promoiety that is cleaved by specific enzymes in a target tissue or cell type. This would allow for controlled release of the active parent compound. The nitro group on the phenyl ring also offers a potential site for bioreductive activation, a strategy often employed for targeting hypoxic environments, such as those found in solid tumors.

Table 1: Potential Prodrug Strategies for Sulfonamides

| Strategy | Description | Potential Advantage |

|---|---|---|

| N-Acylation | Attachment of an acyl group to the sulfonamide nitrogen. | Can improve lipophilicity and membrane transport. |

| N-Acyloxymethylation | Introduction of an acyloxymethyl group on the sulfonamide nitrogen. | Creates prodrugs that can be hydrolyzed by esterases to release the active drug. |

| Bioreductive Activation | Reduction of the nitro group to an amine or hydroxylamine. | Can lead to targeted drug release in hypoxic tissues. |

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large libraries of related compounds, which can be invaluable for hit discovery and lead optimization. The synthesis of this compound itself is based on a straightforward amide bond formation between 2,5-dichlorobenzenesulfonyl chloride and 3-nitroaniline. This reaction is highly amenable to combinatorial approaches.

A combinatorial library could be generated by reacting a diverse set of substituted benzenesulfonyl chlorides with a variety of anilines, or vice versa. This would allow for a systematic exploration of the chemical space around the this compound scaffold. Such a library could then be screened against a panel of biological targets to identify new hits with improved potency or novel activity profiles. Techniques like parallel synthesis would enable the efficient production of a multitude of discrete compounds for high-throughput screening.

Table 2: Components for a Combinatorial Library Based on the Benzenesulfonamide (B165840) Scaffold

| Building Block 1: Sulfonyl Chlorides | Building Block 2: Anilines | Potential for Diversity |

|---|---|---|

| 2,5-dichlorobenzenesulfonyl chloride | 3-nitroaniline | Core compound |

| Other substituted benzenesulfonyl chlorides (e.g., with different halogen patterns, alkyl, or alkoxy groups) | Various substituted anilines (e.g., with different electronic and steric properties) | Exploration of structure-activity relationships around both aromatic rings. |

Future Research Directions and Open Questions in 2,5 Dichloro N 3 Nitrophenyl Benzenesulfonamide Research

Exploration of Novel Biological Targets

While the specific biological activities of 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide are not extensively documented in publicly available literature, the broader class of sulfonamides is known to interact with a wide array of biological targets, suggesting numerous avenues for future investigation. ijpsonline.com Research could be directed toward screening the compound against novel and underexplored targets implicated in various diseases.

Potential Target Classes for Investigation:

Protein Tyrosine Kinases (PTKs): Many sulfonamide derivatives have been identified as inhibitors of PTKs, which are crucial in cell signaling and are often dysregulated in cancer. acs.org A key target in this family is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a superior role in angiogenesis, the development of new blood vessels that facilitate tumor growth. acs.org Future studies could assess the inhibitory activity of this compound against VEGFR-2 and other cancer-related kinases.

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes that are widespread in animals and involved in various physiological processes. ijpsonline.com Different CA isoforms are targets for drugs treating glaucoma, and some are associated with tumors. ijpsonline.com Investigating the compound's activity against various CA isozymes, particularly tumor-associated ones like CA IX and CA XII, could reveal new therapeutic opportunities. ijpsonline.com

Metabolic Enzymes: Inhibition of oxidative phosphorylation (OXPHOS) is an emerging therapeutic strategy for cancers that rely on aerobic metabolism. nih.gov Recently, benzene-1,4-disulfonamides were identified as potent OXPHOS inhibitors by targeting Complex I of the electron transport chain. nih.gov Screening this compound for effects on cellular metabolism and mitochondrial function could uncover novel anticancer mechanisms.

Microbial Enzymes: The sulfonamide scaffold is foundational to antibacterial drugs that inhibit folate biosynthesis. tandfonline.com Beyond this "classical" mechanism, novel sulfonamides are being investigated as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. tandfonline.com Future research could explore the potential of this compound and its analogs as antibacterial agents, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). tandfonline.com

Voltage-Gated Calcium Channels: Certain sulfonamides have been identified as potent blockers of T-type calcium channels, specifically the Caᵥ3.2 isoform, which is a therapeutic target for pain. nih.gov Evaluating the effect of this compound on ion channels could open doors for its development in neuropathic pain and other neurological disorders. nih.gov

| Potential Target Class | Specific Examples | Therapeutic Area | Rationale for Investigation |

|---|---|---|---|

| Protein Tyrosine Kinases (PTKs) | VEGFR-2, EGFR, PDGFR acs.orgnih.gov | Oncology | Sulfonamides are known kinase inhibitors; targeting angiogenesis and cell proliferation. acs.org |

| Carbonic Anhydrases (CAs) | CA I, CA II, CA IX, CA XII ijpsonline.com | Oncology, Glaucoma | Classic target for sulfonamides; tumor-associated isoforms are promising cancer targets. ijpsonline.com |

| Metabolic Enzymes | Mitochondrial Complex I (OXPHOS) nih.gov | Oncology | Targeting metabolic vulnerabilities of cancer cells is a novel therapeutic strategy. nih.gov |

| Microbial Enzymes | DNA Gyrase, Topoisomerase IV tandfonline.com | Infectious Diseases | Exploring mechanisms beyond folate synthesis to combat antibiotic resistance. tandfonline.com |

| Ion Channels | Caᵥ3.2 T-type Calcium Channel nih.gov | Pain, Neurology | Known target for other sulfonamides in the treatment of neuropathic pain. nih.gov |

Development of Advanced Synthetic Routes for Complex Analogues

The synthesis of N-aryl benzenesulfonamides typically involves the reaction of a substituted benzenesulfonyl chloride with a corresponding aniline. nih.govresearchgate.net While effective for simple structures, future research will necessitate more advanced and versatile synthetic strategies to generate complex analogues of this compound for extensive structure-activity relationship (SAR) studies.

Future synthetic research could focus on:

Late-Stage Functionalization: Developing methods to modify the core structure of the compound in the final steps of a synthesis. This allows for the rapid creation of a diverse library of analogues from a common intermediate, which is highly efficient for exploring chemical space.

Novel Coupling Chemistries: Exploring modern cross-coupling reactions (e.g., copper-catalyzed Ullmann condensation) can enable the synthesis of analogues with more complex aryl or heteroaryl substituents, which may improve target binding or pharmacokinetic properties. nih.gov

Carbene-Catalyzed Modifications: Recent advances have shown that N-H insertion reactions catalyzed by carbenes can be used for the enantioselective modification of sulfonamides, opening a pathway to chiral derivatives that could exhibit stereospecific biological activity. rsc.org